![molecular formula C13H16N4O3 B2648488 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226454-23-4](/img/structure/B2648488.png)
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
IMA-107 is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. It belongs to the class of compounds known as pyrimidines and isoxazoles, which have been shown to exhibit a broad range of biological activities. IMA-107 has been synthesized using a multistep process, which involves the condensation of isopropyl 4-aminobenzoate with ethyl 4,6-dioxoheptanoate, followed by cyclization and acetylation.
Scientific Research Applications
Antifolate and Antitumor Activity
The modification of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, which includes the synthesis of compounds related to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide, has shown significant antifolate and antitumor activity. The addition of a methyl group at certain positions increased both the recombinant human dihydrofolate reductase (DHFR) inhibitory potency and the potency against the growth inhibition of tumor cells in culture. This suggests that specific structural modifications can enhance the compound's effectiveness against various cancer cell lines, highlighting the importance of structural features in medicinal chemistry research (Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Radiosynthesis for PET Imaging
Research has also been conducted on the radiosynthesis of selective ligands, such as DPA-714, for imaging the translocator protein (18 kDa) with PET. This includes compounds structurally related to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide, highlighting the compound's relevance in the development of diagnostic tools for neurological diseases (Dollé et al., 2008).
Antimicrobial Activity
A series of related compounds, including pyrimidinones and oxazinones, has been synthesized and evaluated for antimicrobial activity. These compounds have demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This indicates the potential of such compounds in the development of new antimicrobial agents (Hossan et al., 2012).
Dual Inhibitors for Antitumor Agents
Compounds with structural features related to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide have been designed and synthesized as dual inhibitors of thymidylate synthase (TS) and AICAR formyltransferase (AICARFTase). These compounds show promise as potential antitumor agents by targeting both de novo thymidylate and purine nucleotide biosynthesis (Liu et al., 2016).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8(2)10-5-13(19)17(7-14-10)6-12(18)15-11-4-9(3)20-16-11/h4-5,7-8H,6H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNHSRKELHVAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC(=CC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.